2-(benzotriazol-1-yl)-N,N-dimethyl-acetamide
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Overview
Description
2-(benzotriazol-1-yl)-N,N-dimethyl-acetamide is a compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their versatile applications in various fields, including medicinal chemistry, material science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzotriazol-1-yl)-N,N-dimethyl-acetamide typically involves the reaction of benzotriazole with N,N-dimethylacetamide under specific conditions. One common method involves the use of a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent, such as dichloromethane, at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(benzotriazol-1-yl)-N,N-dimethyl-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The benzotriazole moiety can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield benzotriazole-based ketones, while reduction can produce amines .
Scientific Research Applications
2-(benzotriazol-1-yl)-N,N-dimethyl-acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(benzotriazol-1-yl)-N,N-dimethyl-acetamide involves its interaction with specific molecular targets. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, leading to various biological effects. These interactions can modulate the activity of target proteins and pathways, resulting in the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-(benzotriazol-1-yl)-N,N-dimethyl-acetamide
- 2-(benzotriazol-1-yl)-N,N-diethyl-acetamide
- 2-(benzotriazol-1-yl)-N,N-dimethyl-propionamide
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct physicochemical properties.
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-13(2)10(15)7-14-9-6-4-3-5-8(9)11-12-14/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFVJFHTWGBMQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C2=CC=CC=C2N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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